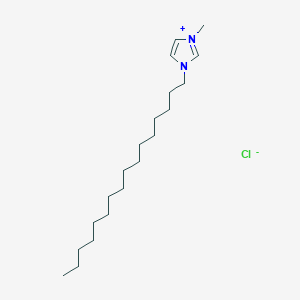

1-Hexadecyl-3-methylimidazolium chloride

Overview

Description

1-Hexadecyl-3-methylimidazolium Chloride is used as a solvent in green chemistry due to it being comprised of ions, having close to zero vapor pressure and essentially existing as environmentally benign . It behaves as a short-chain cationic surfactant and shows aggregation behavior .

The synthesis involves the use of 1-methylimidazole and 1-chlorohexane .

Molecular Structure Analysis

The structural parameters of 1-hexadecyl-3-methylimidazolium chloride were computed using B3LYP level of density functional theory . Its molecular formula is C20H41ClN2O .Chemical Reactions Analysis

1-Hexadecyl-3-methylimidazolium chloride behaves as a solvent and catalyst during the formation of 5-hydroxymethylfurfural from fructose and sucrose via acid-catalyzed dehydration .Physical And Chemical Properties Analysis

1-Hexadecyl-3-methylimidazolium chloride has a molecular weight of 342.99 . It is a solid under 20°C and should be stored under inert gas .Scientific Research Applications

Application 1: Improvement of Poly (butylene adipate-butylene terephthalate) Based Nanocomposites

- Summary of the Application: 1-Hexadecyl-3-methylimidazolium chloride ionic liquid (IL) and sodium montmorillonite nanoclay (MMT) were used collaboratively to improve the properties of poly (butylene adipate-butylene terephthalate) (PBAT) .

- Methods of Application: The ion exchange interaction and the shear effect during the melt blending process were utilized to achieve effective exfoliation and uniform dispersion of MMT in the PBAT matrix .

- Results or Outcomes: The exfoliated nano MMT acted as a heterogeneous nucleating agent and promoted the crystallization of PBAT, causing the melting and crystallization temperatures to shift towards higher temperatures . The synergistic effect of MMT and IL achieved the optimum mechanical properties of PBAT/MMT/IL3 film .

Application 2: Antibacterial Polymer Blends

- Summary of the Application: Antibacterial polymer blends based on Polyvinyl Chloride (PVC) and Polystyrene-Ethylene-Butylene-Styrene (SEBS), loaded with the ionic liquid (IL) 1-hexadecyl-3-methyl imidazolium 1,3-dimethyl 5-sulfoisophthalate (HdmimDMSIP) at three different concentrations (1%, 5%, and 10%), were produced .

- Methods of Application: The IL/blends were characterized by their thermo-mechanical properties, surface morphology, and wettability. IL release from the blends was also evaluated .

- Results or Outcomes: Results from thermal analyses showed compatibility between the IL and the PVC matrix, while phase separation in the SEBS/IL blends was observed . The mechanical analyses evidenced a lowering of Young’s Modulus, Tensile Stress, and Strain at Break in the SEBS blends, according to IL concentration .

Application 3: Solvent in Green Chemistry

- Summary of the Application: 1-Hexadecyl-3-methylimidazolium Chloride is used as a solvent in green chemistry .

- Methods of Application: This ionic liquid is comprised of ions, has close to zero vapor pressure and essentially exists as environmentally benign .

- Results or Outcomes: It is used as an intermediate in the production of other methylimidazolium salts .

Application 4: Various Fields

- Summary of the Application: Imidazolium-based ionic liquids, such as 1-Hexadecyl-3-methylimidazolium chloride, find their applications in various fields .

- Methods of Application: These fields include chemical separations, electrochemistry, organic chemistry, polymer chemistry, biocatalysis, biomass conversion, solar and thermal energy conversion, biological and medical procedures, and others .

- Results or Outcomes: The outcomes vary depending on the specific application in each field .

Application 5: Solvent in Green Chemistry

- Summary of the Application: 1-Hexadecyl-3-methylimidazolium Chloride is used as a solvent in green chemistry due to it being comprised of ions, having close to zero vapor pressure and essentially existing as environmentally benign .

- Methods of Application: This ionic liquid is used as an intermediate in the production of other methylimidazolium salts .

- Results or Outcomes: The outcomes vary depending on the specific application in each field .

Application 6: Separation of Phenolic Compounds

- Summary of the Application: The ionic liquid 1-hexadecyl-3-methylimidazolium bromide ([C16MIm]Br) has been used as a novel cationic surfactant for separation of phenolic compounds .

- Methods of Application: It is used in micellar electrokinetic capillary chromatography (MEKC) for the separation of phenolic compounds, including quinol, phloroglucinol, resorcinol, phenol, p-cresol, and m-nitrophenol .

- Results or Outcomes: The outcomes vary depending on the specific application in each field .

Safety And Hazards

properties

IUPAC Name |

1-hexadecyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-20H,3-17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPPLZJPPBIWRU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047923 | |

| Record name | 1-Hexadecyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexadecyl-3-methylimidazolium chloride | |

CAS RN |

61546-01-8 | |

| Record name | 1-HEXADECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexadecyl-3-methylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEXADECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ4UWS7WUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

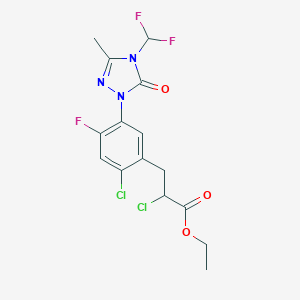

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.